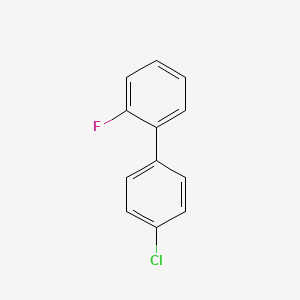

1,1'-Biphenyl, 4'-chloro-2-fluoro-

Description

Contextual Significance of Biphenyl (B1667301) Scaffolds in Modern Organic and Materials Chemistry

The biphenyl scaffold, characterized by two interconnected phenyl rings, is a cornerstone in the architecture of a vast number of organic molecules. This structural motif is integral to many medicinally active compounds, marketed drugs, and naturally occurring products. The inherent rigidity and planarity of the biphenyl unit, coupled with the potential for rotational isomerism (atropisomerism) depending on the substitution pattern, allows for the creation of molecules with well-defined three-dimensional structures. This is a critical feature in the design of molecules with specific biological activities or material properties. In materials science, the biphenyl scaffold is a key component in the development of liquid crystals, organic light-emitting diodes (OLEDs), and various polymers, where its electronic and photophysical properties can be finely tuned through chemical modification.

Strategic Role of Halogenation in Modulating Biphenyl Reactivity and Electronic Properties

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the biphenyl framework is a powerful and widely used strategy to modulate the physicochemical properties of the resulting derivatives. Halogenation can significantly alter a molecule's electronic character, lipophilicity, and metabolic stability. The high electronegativity of halogens imparts a strong inductive electron-withdrawing effect, which can profoundly influence the reactivity of the aromatic rings in processes such as electrophilic substitution and metal-catalyzed cross-coupling reactions.

Specific Research Focus on 4'-Chloro-2-fluoro-1,1'-biphenyl within the Field of Halogenated Biaryls

1,1'-Biphenyl, 4'-chloro-2-fluoro- (CAS Number: 72093-45-9) is a specific halogenated biaryl that has garnered interest as a potential building block in organic synthesis. hpst.cz The distinct substitution pattern, with a chlorine atom on one phenyl ring and a fluorine atom on the other, offers a platform for selective chemical modifications. While detailed, dedicated research studies on this particular compound are not extensively available in peer-reviewed literature, its structure is relevant in the context of creating more complex molecules, potentially for applications in agrochemicals and pharmaceuticals.

The synthesis of asymmetrically substituted biphenyls like 4'-chloro-2-fluoro-1,1'-biphenyl is often achieved through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. mdpi.com This reaction typically involves the coupling of an aryl halide with an arylboronic acid or its ester. For the synthesis of 4'-chloro-2-fluoro-1,1'-biphenyl, one could envision the coupling of (4-chlorophenyl)boronic acid with 1-bromo-2-fluorobenzene (B92463), or alternatively, (2-fluorophenyl)boronic acid with 1-bromo-4-chlorobenzene. The efficiency of such reactions can be influenced by the nature of the halogen substituents on the coupling partners. mdpi.com

Physicochemical and Spectroscopic Data of Analogous Compounds

Due to the limited availability of specific experimental data for 1,1'-Biphenyl, 4'-chloro-2-fluoro-, the following table presents data for structurally related compounds to provide context.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 4-Chlorobiphenyl (B17849) | C₁₂H₉Cl | 188.65 | 77.7 | 130 (at 1 mmHg) chemsynthesis.com |

| 4-Fluorobiphenyl | C₁₂H₉F | 172.20 | 75-79 | 283-284 |

| 4-Chloro-2-fluoroaniline | C₆H₅ClFN | 145.56 | - | 104-107 (at reduced pressure) nbinno.com |

| 4-Chloro-2-fluorophenol | C₆H₄ClFO | 146.55 | 20 | 103-104 (at 50 mmHg) sigmaaldrich.com |

Interactive Data Table: Properties of Analogous Biphenyls

The electronic properties of 4'-chloro-2-fluoro-1,1'-biphenyl are expected to be significantly influenced by the electron-withdrawing nature of both the chlorine and fluorine atoms. This would result in a lower electron density in the aromatic rings compared to unsubstituted biphenyl, which in turn affects its reactivity and potential applications in materials science, for example, as a component in electron-transporting materials. The presence of two different halogens also offers the potential for regioselective functionalization, a valuable tool in the synthesis of complex organic molecules.

While comprehensive research dedicated to 1,1'-Biphenyl, 4'-chloro-2-fluoro- is still emerging, its structural features place it as a compound of interest within the ongoing exploration of halogenated biphenyls for novel applications in science and technology.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-(2-fluorophenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClF/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTXXLXZXOXQGFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClF | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20533547 | |

| Record name | 4'-Chloro-2-fluoro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20533547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72093-45-9 | |

| Record name | 4'-Chloro-2-fluoro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20533547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloro 2 Fluoro 1,1 Biphenyl and Its Advanced Precursors

Palladium-Catalyzed Cross-Coupling Strategies for Biaryl Formation

Palladium-catalyzed cross-coupling reactions are powerful and versatile methods for the formation of carbon-carbon bonds, and they are extensively used in the synthesis of biphenyl (B1667301) derivatives. These reactions offer a high degree of control over the regioselectivity of the coupling, which is crucial for preparing asymmetrically substituted compounds like 4'-Chloro-2-fluoro-1,1'-biphenyl.

Suzuki-Miyaura Coupling Reactions in the Synthesis of Fluorinated Biphenyls

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for the synthesis of biaryls, including fluorinated biphenyls. This reaction involves the coupling of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. The mild reaction conditions, commercial availability of a wide range of boronic acids, and the low toxicity of the boron-containing byproducts contribute to its popularity.

For the synthesis of a compound like 4'-Chloro-2-fluoro-1,1'-biphenyl, a possible Suzuki-Miyaura coupling strategy would involve the reaction of (4-chlorophenyl)boronic acid with 1-bromo-2-fluorobenzene (B92463) or, conversely, (2-fluorophenyl)boronic acid with 1-bromo-4-chlorobenzene. The choice of coupling partners can be influenced by the availability and stability of the starting materials. The presence of fluorine atoms on the aromatic ring can influence the reactivity of the substrates, sometimes requiring specialized catalysts or reaction conditions to achieve high yields. For instance, the synthesis of polyfluorinated biphenyls can be challenging due to the electronic properties of the substrates, often necessitating the use of sophisticated palladium catalysts and careful optimization of reaction conditions to prevent side reactions like deboronation.

Table 1: Examples of Suzuki-Miyaura Coupling for Fluorinated Biphenyls

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |

| 1-Bromo-2,3,4,5,6-pentafluorobenzene | Phenylboronic acid | Pd-diphosphine complex | - | - | Varies | |

| 1-Chloro-2,3,4,5,6-pentafluorobenzene | Phenylboronic acid | Acenaphthoimidazolylidene palladium complex | - | - | 60 | |

| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | - | - | Good conversion | |

| 1-Bromo-2-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | - | - | Good conversion |

Hiyama Cross-Coupling Approaches for Biphenyl Scaffold Construction

The Hiyama coupling is another valuable palladium-catalyzed reaction for forming C-C bonds, utilizing organosilanes as the organometallic partner. A key advantage of organosilanes is their stability, ease of handling, and low toxicity compared to other organometallic reagents. The reaction typically requires an activating agent, such as a fluoride (B91410) source or a base, to facilitate the transmetalation step.

In the context of synthesizing 4'-Chloro-2-fluoro-1,1'-biphenyl, a Hiyama coupling could involve the reaction of an arylsilane, such as triethoxy(4-chlorophenyl)silane, with 1-bromo-2-fluorobenzene in the presence of a palladium catalyst. The development of more active catalysts and fluoride-free protocols has expanded the scope and utility of the Hiyama coupling in recent years. For instance, efficient palladium-catalyzed Hiyama cross-coupling of aryltrifluorosilanes with aryl chlorides has been developed, offering a route to a wide variety of functionalized biaryl derivatives in good to excellent yields.

Exploration of Other Transition Metal-Catalyzed Coupling Reactions (e.g., Kumada, Negishi, Stille)

Besides Suzuki-Miyaura and Hiyama couplings, other transition metal-catalyzed reactions are also employed for the synthesis of biphenyls.

The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) as the organometallic nucleophile. A potential route to a precursor of 4'-Chloro-2-fluoro-1,1'-biphenyl, 4'-chloro-2-nitrobiphenyl (B3055000), involves the reaction of a p-chlorophenyl magnesium halide with 2-nitro-halogenobenzene in the presence of a nickel catalyst.

The Negishi coupling employs an organozinc reagent. This reaction is known for its high functional group tolerance and the wide availability of functionalized organozinc reagents. A continuous-flow method for the regioselective arylation of fluoroarenes using a three-step metalation, zincation, and Negishi cross-coupling sequence has been developed, providing efficient access to 2-fluorobiaryl products. The accepted catalytic cycle for the Negishi coupling involves oxidative addition, transmetalation, and reductive elimination steps.

The Stille coupling makes use of organotin compounds. While effective, the toxicity of organotin reagents and byproducts has led to a preference for other methods when possible. Like the Negishi coupling, the Stille reaction proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Classical Aromatic Functionalization Techniques for Biphenyl Systems

While cross-coupling reactions build the biphenyl core from two separate aromatic rings, classical aromatic functionalization techniques can be used to introduce substituents onto a pre-existing biphenyl scaffold.

Directed Halogenation Routes for Chloro- and Fluoro-Substituents on Biphenyl

Direct halogenation of biphenyl can lead to a mixture of products, making it challenging to achieve the specific substitution pattern of 4'-Chloro-2-fluoro-1,1'-biphenyl. However, directed halogenation methods, where existing functional groups on the biphenyl ring guide the position of the incoming halogen, can offer better control. For instance, the bromination of biphenyl in the presence of bromine vapor can yield 4,4'-dibromobiphenyl. The introduction of fluorine often requires more specialized methods than direct fluorination. Enzymatic halogenation presents a potential alternative for regioselective halogenation of aromatic rings, although its application to specific synthetic targets like this is an area of ongoing research.

Friedel-Crafts Acylation and Related Carbon-Carbon Bond Formation on the Biphenyl Core

Friedel-Crafts reactions are a cornerstone of electrophilic aromatic substitution, allowing for the introduction of alkyl or acyl groups onto an aromatic ring. Friedel-Crafts acylation of biphenyl, for example, with acetyl chloride in the presence of a Lewis acid like aluminum chloride, typically yields 4-acetylbiphenyl (B160227) as the major product. While not directly leading to the chloro and fluoro substituents, these reactions can introduce functional groups that can be subsequently converted to the desired halogens through various chemical transformations. For instance, an acyl group could be a precursor to other functionalities that direct subsequent halogenation steps.

Reductive and Oxidative Pathways in the Synthesis of Functionalized Biphenyl Intermediates

The strategic functionalization of biphenyl intermediates often involves the manipulation of oxidation states at various positions on the aromatic rings. Reductive pathways are commonly employed to convert electron-withdrawing groups, such as nitro and carbonyl moieties, into functionalities like amines and alcohols. Conversely, oxidative pathways can introduce new functional groups, such as hydroxyl groups, onto the biphenyl core.

The reduction of nitro-functionalized biphenyls is a key step in the synthesis of amino-biphenyls, which are versatile precursors for a wide range of derivatives. Several methods are available for this transformation, with the choice of reagent depending on the desired selectivity and the presence of other functional groups. masterorganicchemistry.com Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney Nickel is highly effective for reducing both aromatic and aliphatic nitro groups. commonorganicchemistry.com For substrates sensitive to hydrogenation, metal-acid systems such as iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in the presence of an acid provide milder alternatives. masterorganicchemistry.com In some cases, specific reagents can achieve selective reduction of one nitro group in a polynitrated biphenyl. For instance, sodium sulfide (B99878) (Na₂S) has been used to selectively reduce one nitro group in the presence of others. acs.org

The reduction of carbonyl-functionalized biphenyls provides access to hydroxylated derivatives. Aldehydes and ketones on a biphenyl scaffold can be readily reduced to primary and secondary alcohols, respectively, using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). libretexts.org LiAlH₄ is a more potent reducing agent and is also capable of reducing carboxylic acids and esters to primary alcohols, a transformation that NaBH₄ cannot accomplish. libretexts.org

Table 1: Common Reagents for the Reduction of Nitro-Functionalized Biphenyls

| Reagent | Typical Conditions | Notes |

|---|---|---|

| H₂/Pd/C | Hydrogen gas, Palladium on Carbon catalyst | Highly efficient for both aromatic and aliphatic nitro groups. commonorganicchemistry.com |

| H₂/Raney Ni | Hydrogen gas, Raney Nickel catalyst | Useful when trying to avoid dehalogenation of aryl halides. commonorganicchemistry.com |

| Fe/HCl | Iron powder in the presence of hydrochloric acid | A classic and cost-effective method. masterorganicchemistry.com |

| Zn/AcOH | Zinc dust in acetic acid | A mild method that can tolerate other reducible groups. commonorganicchemistry.com |

| SnCl₂ | Tin(II) chloride | A mild reagent suitable for sensitive substrates. masterorganicchemistry.com |

| Na₂S | Sodium sulfide in an alcoholic solvent | Can offer selectivity in polynitro compounds. acs.org |

Table 2: Reagents for the Reduction of Carbonyl-Functionalized Biphenyls

| Reagent | Substrate | Product |

|---|---|---|

| NaBH₄ | Aldehydes, Ketones | Primary, Secondary Alcohols |

| LiAlH₄ | Aldehydes, Ketones, Carboxylic Acids, Esters | Primary, Secondary Alcohols |

Oxidative reactions are employed to introduce new functional groups onto the biphenyl skeleton, with hydroxylation being a prominent example. The direct hydroxylation of biphenyls can be achieved through various methods. One approach involves the use of powerful oxidizing agents like hydroxyl radicals, which can be generated from Fenton's reagent (a mixture of hydrogen peroxide and an iron(II) salt). epa.govosti.gov Studies on polychlorinated biphenyls have shown that this reaction proceeds via the addition of a hydroxyl group, primarily to the non-halogenated positions on the aromatic rings. epa.govacs.org

Biocatalytic methods also offer a green alternative for the hydroxylation of biphenyls. For instance, the fungus Cunninghamella echinulata has been shown to hydroxylate biphenyl, demonstrating the potential of microbial systems in generating functionalized intermediates. nih.gov Beyond hydroxylation, oxidative aromatic coupling represents a powerful strategy for the synthesis of larger, more complex biphenyl-containing structures from simpler phenolic precursors. researchgate.net These methods often utilize metal catalysts, such as copper or iron complexes, to facilitate the formation of the biaryl bond. researchgate.net

Modular and Convergent Synthetic Approaches to 4'-Chloro-2-fluoro-1,1'-biphenyl Analogs

The synthesis of specific analogs of 4'-chloro-2-fluoro-1,1'-biphenyl benefits greatly from modular and convergent strategies. These approaches involve the independent synthesis of functionalized aromatic rings, which are then coupled together in the later stages of the synthesis. This allows for the rapid generation of a diverse range of analogs by simply varying the building blocks.

Cross-coupling reactions are the cornerstone of these convergent syntheses. The Suzuki-Miyaura coupling, which involves the reaction of an arylboronic acid with an aryl halide in the presence of a palladium catalyst, is a particularly powerful and widely used method for forming the C-C bond between the two aromatic rings of the biphenyl system. rsc.org This method's tolerance for a wide variety of functional groups makes it ideal for late-stage diversification. Other palladium-catalyzed cross-coupling reactions, such as Stille, Negishi, and Hiyama couplings, also provide effective means for biphenyl synthesis. rsc.org

For sterically hindered biphenyls, such as those with multiple ortho substituents, the Ullmann coupling, which involves the copper-mediated reaction of two aryl halides, can be an effective strategy. nih.gov More recent developments in synthetic methodology include transition-metal-free aryl-aryl coupling reactions, which offer an alternative to traditional catalytic systems. nih.gov Additionally, the use of removable directing groups to achieve remote C-H functionalization of biphenyl scaffolds provides a modular way to introduce functionality at positions that are not easily accessible through classical methods. acs.orgescholarship.org

Considerations for Stereoselective Synthesis of Chiral Derivatives

The presence of bulky substituents at the ortho positions of the biphenyl linkage can hinder rotation around the C-C single bond, leading to a form of axial chirality known as atropisomerism. rsc.org The stereoselective synthesis of a single atropisomer of a chiral biphenyl derivative is a significant challenge in organic synthesis.

Achieving high levels of stereocontrol requires carefully designed synthetic strategies. One approach is the use of chiral catalysts to direct the formation of one enantiomer over the other in a cross-coupling reaction. This has been successfully applied in the atroposelective synthesis of various biaryl compounds. nih.gov Another strategy is the kinetic resolution of a racemic mixture of biphenyl atropisomers. acs.org This can be achieved using chiral reagents or catalysts that selectively react with one enantiomer, allowing for the separation of the unreacted, enantiopure atropisomer. acs.org

The development of organocatalysis has also provided new tools for atroposelective synthesis. Chiral phosphoric acids, for example, have been used to catalyze reactions that generate axially chiral biaryl products with high enantioselectivity. nih.gov The design and synthesis of chiral ligands for metal-catalyzed reactions also play a crucial role in advancing the field of atroposelective biphenyl synthesis. rsc.org

Chemical Reactivity and Transformation Mechanisms of 4 Chloro 2 Fluoro 1,1 Biphenyl

Electrophilic Aromatic Substitution Reactions on the Biphenyl (B1667301) Core

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. masterorganicchemistry.com In the case of 4'-Chloro-2-fluoro-1,1'-biphenyl, the existing substituents on the biphenyl core—a chlorine atom at the 4'-position and a fluorine atom at the 2-position—profoundly influence the rate and regioselectivity of further substitutions.

The biphenyl system itself allows for electronic communication between the two aromatic rings. youtube.com The reactivity of one ring is affected by the substituents on the other. Both the chloro and fluoro groups are halogens, which are generally deactivating yet ortho-, para-directing in electrophilic aromatic substitution reactions. This is due to the competing inductive electron withdrawal (-I effect) and resonance electron donation (+R effect).

Directing Effects of Substituents:

Fluorine (at C2): As the most electronegative element, fluorine exerts a strong -I effect, deactivating the ring it is attached to (the 2-fluorophenyl ring). However, through its lone pairs, it can donate electron density via resonance, directing incoming electrophiles to the positions ortho and para to it.

Chlorine (at C4'): Chlorine also exhibits a deactivating -I effect and an ortho-, para-directing +R effect. The chloro-substituted ring (the 4'-chlorophenyl ring) is also deactivated towards electrophilic attack.

Nucleophilic Reactions at Functionalized Sites within 4'-Chloro-2-fluoro-1,1'-biphenyl Derivatives

While the biphenyl core itself is electron-rich and thus not susceptible to direct nucleophilic attack, derivatives of 4'-Chloro-2-fluoro-1,1'-biphenyl bearing suitable functional groups can undergo nucleophilic reactions. For example, the presence of strongly electron-withdrawing groups, such as nitro groups, can activate the aromatic ring towards nucleophilic aromatic substitution (SNA_r). researchgate.netchegg.com

Consider a derivative like 4'-chloro-2-fluoro-X-nitro-1,1'-biphenyl. The nitro group would significantly activate the ring for nucleophilic attack, allowing for the displacement of a leaving group, which could be one of the halogen atoms, by a nucleophile. The position of the nitro group would be critical in determining which halogen is more susceptible to displacement.

Furthermore, if other functional groups are introduced, a variety of nucleophilic reactions can occur. For instance, the presence of a hydroxyl group in a derivative like 4'-Chloro-4-fluoro-[1,1'-biphenyl]-2-ol allows for reactions typical of phenols, such as etherification or esterification at the hydroxyl group. nih.gov Similarly, an amine functionality, as in 4'-Chloro-2-fluoro-[1,1'-biphenyl]-4-amine, can undergo reactions like acylation or diazotization. nih.gov

Reaction Pathways Involving Halogen Substituents (e.g., Nucleophilic Aromatic Substitution, Metal-Halogen Exchange)

The halogen substituents on 4'-Chloro-2-fluoro-1,1'-biphenyl are key sites for chemical transformations.

Nucleophilic Aromatic Substitution (SNA_r):

As mentioned, for SNA_r to occur on an unactivated aromatic ring, harsh conditions are typically required. However, the presence of activating groups like nitro groups can facilitate this reaction. researchgate.netnih.gov In the context of 4'-Chloro-2-fluoro-1,1'-biphenyl, if a strong electron-withdrawing group were present, a nucleophile could potentially displace either the fluorine or the chlorine atom. The relative reactivity would depend on the position of the activating group and the nature of the nucleophile. Generally, fluorine is a better leaving group than chlorine in activated SNA_r reactions.

Metal-Halogen Exchange:

This is a powerful transformation for creating new carbon-carbon or carbon-heteroatom bonds. Organolithium reagents or Grignard reagents can be used to selectively replace a halogen atom with a metal. The choice of reagent and reaction conditions can often allow for chemoselective exchange. In 4'-Chloro-2-fluoro-1,1'-biphenyl, the chlorine atom would generally be more reactive towards metal-halogen exchange than the fluorine atom. The resulting organometallic intermediate could then be reacted with a variety of electrophiles to introduce new functional groups.

Cross-Coupling Reactions:

The halogen atoms serve as excellent handles for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. acs.org This reaction is a versatile method for forming biaryl compounds. 4'-Chloro-2-fluoro-1,1'-biphenyl could be coupled with a boronic acid or ester in the presence of a palladium catalyst to synthesize more complex biphenyl structures. researchgate.net The chlorine atom is generally more reactive than the fluorine atom in these types of reactions.

Investigating Catalytic Transformations and Ligand Effects in Reactions Involving Biphenyls

Catalysis plays a pivotal role in the functionalization of biphenyl compounds like 4'-Chloro-2-fluoro-1,1'-biphenyl. researchgate.net

Transition Metal Catalysis:

As discussed, palladium-catalyzed cross-coupling reactions are of paramount importance. acs.orgresearchgate.net The efficiency and selectivity of these reactions are highly dependent on the choice of the palladium catalyst and, crucially, the ligand coordinated to the metal center. Different phosphine-based or N-heterocyclic carbene (NHC) ligands can dramatically influence the outcome of the reaction, affecting reaction rates, yields, and the ability to couple challenging substrates. researchgate.net For instance, bulky, electron-rich ligands are often employed to facilitate the oxidative addition step, which is the initial step in the catalytic cycle.

Organocatalysis:

In recent years, organocatalysis has emerged as a powerful tool in organic synthesis. sigmaaldrich.com While less common for direct functionalization of the biphenyl core, organocatalysts could be employed in reactions involving functional groups attached to the biphenyl scaffold. For example, in a derivative containing a carbonyl group, an organocatalyst could be used to promote an enantioselective α-functionalization reaction.

Catalytic Fluorination and Defluorination:

The fluorine atom in 4'-Chloro-2-fluoro-1,1'-biphenyl also opens up possibilities for specific catalytic transformations. Catalytic hydrodefluorination, for instance, is a reaction of growing interest for the selective removal of fluorine atoms from polyfluoroaromatic compounds. acs.org Conversely, catalytic methods for electrophilic fluorination could be used to introduce additional fluorine atoms onto the biphenyl core, although the presence of the existing deactivating groups would make this challenging. acs.org

Mechanistic Studies of Chemical Degradation Pathways in Environmental Contexts

The environmental fate of halogenated biphenyls is a significant area of research due to the persistence and potential toxicity of some of these compounds. Understanding the degradation pathways of 4'-Chloro-2-fluoro-1,1'-biphenyl is crucial for assessing its environmental impact.

Biodegradation:

Microorganisms have evolved diverse enzymatic machinery to degrade aromatic compounds. nih.gov For halogenated biphenyls, the initial steps of biodegradation often involve dioxygenase enzymes that introduce hydroxyl groups onto the aromatic rings. This can lead to ring cleavage and eventual mineralization. The presence and position of the halogen atoms can significantly affect the rate and regioselectivity of these enzymatic reactions. Some bacteria are known to be capable of degrading chlorobenzoates, which could be potential metabolites of 4'-Chloro-2-fluoro-1,1'-biphenyl degradation. researchgate.net

Abiotic Degradation:

In the environment, 4'-Chloro-2-fluoro-1,1'-biphenyl can also undergo abiotic degradation processes such as photolysis (degradation by sunlight). The C-Cl and C-F bonds have different strengths, which will influence their susceptibility to cleavage upon absorption of UV radiation. Photolytic degradation can lead to the formation of a variety of products, including dechlorinated or defluorinated biphenyls, as well as hydroxylated derivatives.

The study of these degradation pathways often involves sophisticated analytical techniques to identify transient intermediates and final products, providing insights into the mechanisms of environmental transformation.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1,1'-Biphenyl, 4'-chloro-2-fluoro-. The distinct magnetic environments of the proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) nuclei allow for a comprehensive structural assignment and offer insights into the molecule's preferred conformation in solution.

The ¹H NMR spectrum of 1,1'-Biphenyl, 4'-chloro-2-fluoro- is expected to exhibit a complex pattern of signals in the aromatic region, typically between 7.0 and 8.0 ppm. The asymmetry introduced by the fluorine and chlorine substituents leads to distinct chemical shifts for each of the nine protons. The protons on the 2-fluorophenyl ring will be influenced by the strong electron-withdrawing nature of the fluorine atom, while the protons on the 4-chlorophenyl ring will be affected by the chlorine atom.

The coupling between adjacent protons (ortho-, meta-, and para-coupling) will result in a series of multiplets. Furthermore, through-space coupling between the fluorine atom and the protons on the adjacent phenyl ring (H-F coupling) can often be observed, providing valuable information about the torsional angle between the two rings. The precise chemical shifts and coupling constants are sensitive to the solvent used and the concentration of the sample.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for 1,1'-Biphenyl, 4'-chloro-2-fluoro-

| Proton Position | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| Protons on 4-chlorophenyl ring | 7.3 - 7.6 | Doublets, Triplets |

Note: The exact chemical shifts and multiplicities will depend on the specific coupling constants.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For 1,1'-Biphenyl, 4'-chloro-2-fluoro-, twelve distinct signals are expected, corresponding to the twelve carbon atoms in the biphenyl (B1667301) system. The chemical shifts of these carbons will be influenced by the attached halogen substituents.

The carbon atom directly bonded to the fluorine atom (C-2) will exhibit a large one-bond C-F coupling constant (¹JCF), typically in the range of 240-260 Hz, resulting in a doublet. The carbon atom bonded to the chlorine atom (C-4') will also have its chemical shift influenced, generally appearing downfield. The other carbon atoms will show smaller two-bond (²JCF) and three-bond (³JCF) couplings to the fluorine atom, which can aid in the assignment of the signals.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges and C-F Coupling Constants for 1,1'-Biphenyl, 4'-chloro-2-fluoro-

| Carbon Position | Predicted Chemical Shift (ppm) | Expected C-F Coupling (Hz) |

|---|---|---|

| C-2 (C-F) | 158 - 162 | ¹JCF ≈ 245 |

| C-4' (C-Cl) | 132 - 136 | - |

Fluorine-19 NMR is a highly sensitive technique for the analysis of organofluorine compounds. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it an excellent NMR probe. wikipedia.org The chemical shift of the fluorine atom in 1,1'-Biphenyl, 4'-chloro-2-fluoro- is expected to appear in the typical range for aromatic fluorides. The precise chemical shift is sensitive to the electronic environment and can be influenced by the nature of the other substituents on the biphenyl rings. biophysics.org

The ¹⁹F NMR spectrum will likely show a single resonance, which will be split into a multiplet due to coupling with the neighboring protons on the same ring (ortho- and meta-H-F coupling). Long-range couplings to protons on the other ring may also be observed. wikipedia.org The magnitude of these coupling constants can provide further structural information.

Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the dynamics of its vibrations. smu.edu

The FT-IR spectrum of 1,1'-Biphenyl, 4'-chloro-2-fluoro- is expected to show characteristic absorption bands corresponding to the vibrations of the aromatic rings and the carbon-halogen bonds.

Key expected vibrational modes include:

Aromatic C-H stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹.

Aromatic C=C stretching: A series of bands in the 1600-1450 cm⁻¹ region are characteristic of the stretching vibrations of the carbon-carbon double bonds within the phenyl rings.

C-F stretching: A strong absorption band, typically in the range of 1270-1100 cm⁻¹, is expected for the C-F stretching vibration.

C-Cl stretching: The C-Cl stretching vibration is expected to give rise to a moderate to strong band in the region of 850-550 cm⁻¹. researchgate.net

Out-of-plane C-H bending: These vibrations, which appear in the 900-675 cm⁻¹ region, are characteristic of the substitution pattern on the aromatic rings.

Table 3: Predicted FT-IR Absorption Bands for 1,1'-Biphenyl, 4'-chloro-2-fluoro-

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| C-F Stretch | 1270 - 1100 | Strong |

| C-Cl Stretch | 850 - 550 | Medium to Strong |

Electronic Spectroscopy for Investigating Conjugated π-Electronic Systems

Electronic spectroscopy is a vital tool for probing the electronic structure of conjugated systems like biphenyls. The transitions of π-electrons to higher energy orbitals provide insights into the extent of conjugation, which is directly affected by molecular geometry.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to the excitation of electrons from bonding or non-bonding orbitals to anti-bonding orbitals. For biphenyl and its derivatives, the most significant absorption band arises from a π → π* transition within the conjugated system of the two phenyl rings.

The parent biphenyl molecule exhibits a strong absorption maximum (λmax) around 250 nm. The position and intensity of this band are highly sensitive to the dihedral angle between the two phenyl rings and the nature of any substituents. In conjugated systems, an increase in conjugation length generally leads to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift to longer wavelengths.

For 1,1'-Biphenyl, 4'-chloro-2-fluoro-, the ortho-fluorine atom is expected to induce significant steric hindrance, forcing the two phenyl rings into a twisted, non-planar conformation. This twisting reduces the orbital overlap between the rings, thereby decreasing the extent of π-conjugation. This would theoretically lead to a hypsochromic (blue) shift toward a shorter wavelength compared to a planar biphenyl. However, halogen substituents on aromatic rings typically act as auxochromes and can cause a bathochromic shift due to their electron-donating resonance effect and the extension of the chromophore. Therefore, the final λmax for 4'-chloro-2-fluorobiphenyl would be a result of these competing effects: the blue shift from steric hindrance and the red shift from the halogen auxochromes. It is anticipated that the spectrum would show a strong absorption band in the UV region, likely between 240 and 260 nm.

| Compound | Expected λmax (nm) | Transition Type | Influencing Factors |

| 1,1'-Biphenyl, 4'-chloro-2-fluoro- | ~240-260 | π → π* | Steric hindrance from ortho-fluorine (blue shift); Auxochromic effect of halogens (red shift) |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns. For organohalogen compounds, MS is particularly informative due to the characteristic isotopic abundances of chlorine and bromine.

The nominal molecular weight of 1,1'-Biphenyl, 4'-chloro-2-fluoro- (C₁₂H₈ClF) is 206 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 206. A key feature would be the presence of an M+2 peak at m/z 208, arising from the natural abundance of the ³⁷Cl isotope. The relative intensity of the M⁺ to the M+2 peak would be approximately 3:1, which is a definitive indicator of the presence of a single chlorine atom in the molecule.

Upon ionization, the molecular ion becomes energetically unstable and undergoes fragmentation. The fragmentation pattern provides a roadmap of the molecule's structure. For 4'-chloro-2-fluorobiphenyl, several fragmentation pathways can be predicted based on the analysis of similar compounds like 4-chlorobiphenyl (B17849) and 2-fluorobiphenyl (B19388) nih.govnist.gov.

Predicted Fragmentation Pathways:

Loss of a Chlorine Atom: A common fragmentation pathway for chlorinated aromatics is the cleavage of the C-Cl bond, which would result in a fragment ion at [M-Cl]⁺, or m/z 171.

Loss of a Fluorine Atom: Cleavage of the C-F bond, which is stronger than the C-Cl bond, is also possible, leading to a fragment at [M-F]⁺, or m/z 187.

Loss of Halogen Halide: The expulsion of a neutral molecule like HCl could potentially occur, though it is less common for aryl halides without ortho-hydrogens available for rearrangement.

Biphenyl C-C Bond Cleavage: While the central C-C bond in biphenyl is strong, fragmentation can lead to ions corresponding to the individual substituted phenyl rings.

| m/z Value | Proposed Fragment | Notes |

| 208 | [C₁₂H₈³⁷ClF]⁺ | M+2 Isotope peak |

| 206 | [C₁₂H₈³⁵ClF]⁺ | Molecular Ion (M⁺) |

| 171 | [C₁₂H₈F]⁺ | Loss of Cl radical |

| 152 | [C₁₂H₈]⁺ | Loss of both Cl and F radicals |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org It provides definitive information on bond lengths, bond angles, and the conformation of molecules in the solid state.

While a specific single-crystal X-ray diffraction study for 1,1'-Biphenyl, 4'-chloro-2-fluoro- has not been reported in the surveyed literature, extensive studies on substituted biphenyls provide a strong basis for predicting its solid-state structure. acs.orgacs.orgtandfonline.com The process would involve growing a suitable single crystal of the compound, mounting it on a diffractometer, and irradiating it with X-rays. The resulting diffraction pattern is used to solve and refine the crystal structure, yielding precise atomic coordinates.

A critical parameter in the structure of biphenyls is the dihedral (or twist) angle between the planes of the two phenyl rings. In the solid state, biphenyl itself can be planar due to packing forces, but in the gas phase, it has a dihedral angle of around 45°. The conformation of substituted biphenyls is a balance between steric effects from substituents (especially at the ortho positions) and the electronic effects favoring conjugation (planarity).

For 1,1'-Biphenyl, 4'-chloro-2-fluoro-, the fluorine atom at the ortho-position (C2) will create significant steric repulsion with the hydrogens of the adjacent ring. This steric hindrance is the dominant factor determining the conformation. Studies on 2,2'-disubstituted biphenyls, such as 2,2'-difluorobiphenyl (B165479), have shown large dihedral angles; for instance, 2,2'-difluorobiphenyl has a dihedral angle of 58° in the crystalline phase. researchgate.net Therefore, it is highly probable that 4'-chloro-2-fluorobiphenyl will adopt a non-planar, twisted conformation in the crystalline state, with an expected dihedral angle likely in the range of 50-70°. The chlorine atom at the para-position (C4') is not expected to have a significant steric influence on the dihedral angle.

| Compound | Position of Substituent(s) | Observed/Expected Dihedral Angle (°) | Primary Influencing Factor |

| Biphenyl (gas phase) | None | ~45 | Balance of steric and conjugative effects |

| 2,2'-Difluorobiphenyl | 2, 2' | 58 | Steric hindrance |

| 1,1'-Biphenyl, 4'-chloro-2-fluoro- | 2, 4' | ~50-70 (Predicted) | Steric hindrance from ortho-fluorine |

Without an experimentally determined crystal structure for 1,1'-Biphenyl, 4'-chloro-2-fluoro-, a specific Hirshfeld analysis cannot be performed. However, based on the functional groups present, the principal intermolecular interactions governing its crystal packing can be predicted. The analysis of other halogenated aromatic compounds suggests the following interactions would be prominent: mdpi.comnih.govmdpi.com

H···H Contacts: These are generally the most abundant interactions, arising from the numerous hydrogen atoms on the phenyl rings.

C···H/H···C Contacts: These represent interactions between the carbon atoms of the π-system and hydrogen atoms of neighboring molecules.

H···Cl/Cl···H and H···F/F···H Contacts: These are weak hydrogen bonding interactions between the electronegative halogen atoms and hydrogen atoms on adjacent molecules. These would appear as distinct regions on a d_norm map.

Halogen···π Interactions: The chlorine atom could potentially interact with the π-electron cloud of a neighboring phenyl ring.

The combination of these varied, relatively weak intermolecular forces would dictate the final crystal packing of 1,1'-Biphenyl, 4'-chloro-2-fluoro-.

Computational Chemistry and Theoretical Modeling of 4 Chloro 2 Fluoro 1,1 Biphenyl

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to predicting the electronic environment of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels, which in turn dictate the molecule's stability, reactivity, and other properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. nih.gov Instead of calculating the complex wavefunction of a many-electron system, DFT determines the energy of the molecule based on its electron density. This approach is widely used to predict the molecular properties of substituted biphenyls. tandfonline.com

For 4'-chloro-2-fluoro-1,1'-biphenyl, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can elucidate a range of electronic properties. tandfonline.comresearchgate.net These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap suggests the molecule is more reactive. eurjchem.com Other properties, such as the molecular electrostatic potential (MEP) map, can also be generated to identify the electron-rich and electron-deficient regions of the molecule, predicting sites susceptible to electrophilic and nucleophilic attack. researchgate.net

Table 1: Example of DFT-Calculated Molecular Properties

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; relates to ionization potential. |

| LUMO Energy | -1.2 eV | Energy of the lowest empty orbital; relates to electron affinity. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and kinetic stability. eurjchem.com |

| Dipole Moment | 2.1 Debye | Measures the molecule's overall polarity. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parameterization. uoc.gr These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer a hierarchical approach to approximating the electronic structure. researchgate.netepfl.ch

While more computationally demanding than DFT, high-level ab initio methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are considered the "gold standard" for accuracy in quantum chemistry. researchgate.net For biphenyl (B1667301) systems, these methods are invaluable for obtaining highly accurate geometries and energies, particularly for the rotational barriers between the phenyl rings. nih.gov The results from these high-level calculations often serve as benchmarks to validate the performance of more cost-effective DFT functionals. github.io For instance, the electronic structure of liquid water has been successfully investigated using ab initio path-integral molecular dynamics simulations, demonstrating the power of these methods for complex systems. aps.org

Conformational Analysis and Torsional Barriers of Biphenyl Rings

The three-dimensional structure of 4'-chloro-2-fluoro-1,1'-biphenyl is defined by the torsional or dihedral angle between the two phenyl rings. The rotation around the central C-C single bond is not free but is governed by a balance of steric and electronic effects. The parent biphenyl molecule has a non-planar ground state, with a dihedral angle of approximately 44°, a compromise that minimizes the steric repulsion between the ortho-hydrogens on adjacent rings while maintaining some degree of π-conjugation. nih.gov

For 4'-chloro-2-fluoro-1,1'-biphenyl, the presence of a fluorine atom at an ortho-position (C2) introduces significant steric hindrance, which is expected to increase the dihedral angle compared to unsubstituted biphenyl. Computational studies on similar 2-substituted biphenyls confirm that ortho-substituents destabilize the planar conformation. nih.gov The energy required to rotate the rings through the planar (0° dihedral angle) and perpendicular (90° dihedral angle) conformations are known as the torsional barriers. Calculations on biphenyl itself show energy barriers of approximately 2.1 kcal/mol at 0° and 2.2 kcal/mol at 90°. nih.gov The precise values for the substituted title compound would be determined by the interplay of steric clashes involving the 2-fluoro substituent and electronic interactions.

Table 2: Torsional Angles and Energy Barriers for Biphenyl Systems

| Compound | Minimum Energy Dihedral Angle (°) | Energy Barrier at 0° (kcal/mol) | Energy Barrier at 90° (kcal/mol) |

|---|---|---|---|

| Biphenyl | ~43-45° nih.gov | ~2.1 nih.gov | ~2.2 nih.gov |

| 2-Methylbiphenyl | >45° (destabilized planar form) nih.gov | >4.0 nih.gov | Lower than at 0° |

| 2,2'-Difluorobiphenyl (B165479) | Non-planar | High (eclipsed F-F interaction) nih.gov | Lower than at 0° |

Spectroscopic Parameter Prediction and Computational Validation

Computational methods are instrumental in predicting spectroscopic data, which aids in the structural elucidation and characterization of novel compounds. By simulating spectra, researchers can compare theoretical data with experimental results to confirm molecular structures.

Predicting Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful application of quantum chemistry, particularly for complex molecules with ambiguous assignments. The fluorine-19 (¹⁹F) NMR chemical shift is especially sensitive to the local electronic environment, making it an excellent probe for computational analysis. nih.gov DFT calculations are the most common method for predicting NMR parameters. nih.gov

The prediction process typically involves first optimizing the molecule's geometry and then performing a Gauge-Including Atomic Orbital (GIAO) calculation to obtain the isotropic magnetic shielding constants. These values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C or a fluorinated reference for ¹⁹F. The accuracy of these predictions depends heavily on the chosen DFT functional, basis set, and the inclusion of solvent effects, often modeled using a Polarizable Continuum Model (PCM). github.io For fluorinated compounds, specific functionals and basis sets have been developed to improve accuracy, with mean absolute errors often falling below 3 ppm for ¹⁹F shifts. rsc.org

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict the vibrational frequencies and their corresponding intensities, which can be directly compared to experimental spectra. tandfonline.com

After a geometry optimization, a frequency calculation is performed, which yields a set of harmonic vibrational frequencies. Each frequency corresponds to a specific normal mode of vibration, such as C-H stretching, C=C ring stretching, or C-F and C-Cl stretching. acs.org Because the calculations assume a harmonic potential and are performed on a single molecule in the gas phase, the calculated frequencies are systematically higher than experimental values. To improve agreement, a uniform scaling factor is often applied to the computed frequencies. nist.gov This computational analysis allows for a detailed assignment of each band in an experimental spectrum to a specific molecular motion. researchgate.net

Table 3: Example of Calculated Vibrational Frequencies and Assignments for a Substituted Biphenyl

| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment |

|---|---|---|

| 3100-3000 | 2976-2880 | Aromatic C-H stretching |

| 1610 | 1546 | Aromatic C=C ring stretching |

| 1495 | 1435 | Aromatic C=C ring stretching |

| 1270 | 1219 | C-F stretching |

| 1090 | 1046 | Ring breathing mode |

| 840 | 806 | C-Cl stretching |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the molecular surface, with different colors representing varying electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies areas of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent intermediate potentials.

For 4'-Chloro-2-fluoro-1,1'-biphenyl, the presence of electronegative chlorine and fluorine atoms significantly influences the MEP. Based on computational studies of other chlorinated biphenyls, it can be inferred that the regions around the chlorine and fluorine atoms will exhibit a negative electrostatic potential (red or yellow), making them potential sites for interaction with electrophiles. nih.gov The chlorine atom, being larger and more polarizable than fluorine, is expected to have a more pronounced negative region. Conversely, the hydrogen atoms on the biphenyl rings will create regions of positive potential (blue).

Table 1: Inferred Molecular Electrostatic Potential (MEP) Characteristics of 4'-Chloro-2-fluoro-1,1'-biphenyl

| Molecular Region | Inferred Electrostatic Potential | Predicted Reactivity |

| Chlorine Atom | Negative | Site for electrophilic attack |

| Fluorine Atom | Negative | Site for electrophilic attack |

| Phenyl Rings (Carbon atoms) | Intermediate to slightly positive | Potential for nucleophilic attack depending on substitution |

| Hydrogen Atoms | Positive | Sites for nucleophilic interaction |

Frontier Molecular Orbital (FMO) Analysis for Reactivity and Electronic Transitions

Frontier Molecular Orbital (FMO) theory is a fundamental concept in quantum chemistry that explains the reactivity and electronic properties of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For 4'-Chloro-2-fluoro-1,1'-biphenyl, the distribution of the HOMO and LUMO will be influenced by the halogen substituents. In many aromatic compounds, the HOMO and LUMO are delocalized π-orbitals. The electron-withdrawing nature of chlorine and fluorine will likely lower the energy of both the HOMO and LUMO compared to unsubstituted biphenyl.

Computational studies on similar molecules, such as 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, have shown that the HOMO can be localized on the phenyl ring, while the LUMO is distributed over the chloro-substituted phenyl ring. malayajournal.orgacadpubl.eu For 4'-Chloro-2-fluoro-1,1'-biphenyl, it is plausible that the HOMO is more concentrated on the fluorinated ring, while the LUMO is more associated with the chlorinated ring, although a detailed calculation is needed for confirmation.

The HOMO-LUMO energy gap provides insight into the electronic transitions of the molecule. A smaller gap suggests that the molecule can be more easily excited, which is relevant for understanding its photochemical behavior and potential for degradation under UV light.

Table 2: Conceptual Frontier Molecular Orbital (FMO) Parameters and Their Significance

| Parameter | Description | Significance for 4'-Chloro-2-fluoro-1,1'-biphenyl |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical reactivity and electronic transitions. A smaller gap suggests higher reactivity. |

Investigation of Non-linear Optical (NLO) Properties through Theoretical Methods

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, leading to phenomena such as second-harmonic generation (SHG) and two-photon absorption. rsc.org The NLO properties of organic molecules are often related to their molecular structure, particularly the presence of π-conjugated systems and donor-acceptor groups that enhance molecular polarizability and hyperpolarizability.

Theoretical calculations, typically using Density Functional Theory (DFT), are a powerful tool to predict the NLO properties of new materials. These calculations can determine the first hyperpolarizability (β), a key indicator of second-order NLO activity.

For 4'-Chloro-2-fluoro-1,1'-biphenyl, the biphenyl core provides a π-conjugated system. The chlorine and fluorine atoms act as electron-withdrawing groups, which can influence the charge distribution and polarizability of the molecule. However, the lack of strong electron-donating groups in the structure suggests that its NLO response might be modest compared to molecules specifically designed for NLO applications with strong push-pull electronic systems.

Computational studies on other substituted biphenyls could provide a basis for estimating the NLO properties of this specific congener. The arrangement and nature of the substituents are crucial in determining the magnitude of the NLO response. rsc.org

Table 3: Key Parameters in Theoretical NLO Investigations

| Parameter | Description | Relevance to 4'-Chloro-2-fluoro-1,1'-biphenyl |

| Polarizability (α) | A measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field. | A fundamental property influencing NLO response. |

| First Hyperpolarizability (β) | A measure of the second-order NLO response of a molecule. | Indicates the potential for applications like second-harmonic generation. |

| Second Hyperpolarizability (γ) | A measure of the third-order NLO response of a molecule. | Relevant for phenomena like third-harmonic generation and two-photon absorption. |

Computational Studies of Reaction Mechanisms and Transition State Structures

Computational chemistry allows for the detailed investigation of reaction mechanisms, including the identification of transition state structures and the calculation of activation energies. This information is crucial for understanding how a molecule might react under different conditions.

For halogenated aromatic compounds like 4'-Chloro-2-fluoro-1,1'-biphenyl, potential reactions of interest include nucleophilic aromatic substitution, reductive dehalogenation, and oxidation. Theoretical studies can elucidate the preferred pathways for these reactions. For instance, DFT calculations can be used to model the reaction of the biphenyl with a nucleophile, mapping out the potential energy surface and identifying the lowest energy pathway.

A study on the base-catalyzed halogen dance reactions of bromobenzene (B47551) derivatives utilized DFT to propose bromo-bridged transition states, providing a detailed mechanistic understanding. researchgate.net Similar computational approaches could be applied to understand the potential rearrangements and reactions of 4'-Chloro-2-fluoro-1,1'-biphenyl. The relative lability of the C-Cl versus the C-F bond under different reaction conditions could also be investigated computationally.

Predictive Modeling for Environmental Transformation Pathways (e.g., Biodegradation Mechanisms)

Predicting the environmental fate of persistent organic pollutants (POPs) like polychlorinated biphenyls (PCBs) is a critical area of research. Computational models, including Quantitative Structure-Activity Relationship (QSAR) models, are increasingly used to predict the biodegradability of chemicals. uci.edueuropa.eu

For PCBs, biodegradation often proceeds through aerobic or anaerobic pathways. Aerobic degradation typically involves dioxygenase enzymes that hydroxylate the aromatic rings, leading to ring cleavage. acs.org Anaerobic degradation often involves reductive dechlorination, where chlorine atoms are sequentially removed.

Computational frameworks like the Biocatalysis/Biodegradation and Network Integrated Computational Explorer (BNICE) have been developed to predict biodegradation pathways. nih.gov The BNICE framework has been successfully applied to predict the biodegradation network of 4-chlorobiphenyl (B17849), a closely related compound. nih.gov This suggests that similar predictive modeling could be applied to 4'-Chloro-2-fluoro-1,1'-biphenyl to hypothesize its potential metabolites and degradation products in the environment.

These models often rely on a set of rules derived from known biochemical reactions and can generate large networks of potential transformation products. nih.gov Such predictions are invaluable for assessing the environmental risk of the compound and its potential breakdown products.

Advanced Applications in Materials Science and Synthetic Precursor Development

Development of Organic Electronic and Optoelectronic Materials Utilizing Fluorinated Biphenyl (B1667301) Scaffolds

The introduction of fluorine into biphenyl structures is a key strategy for fine-tuning the properties of organic electronic materials. Fluorination can lower the energy levels of the highest occupied and lowest unoccupied molecular orbitals (HOMO/LUMO), enhance electron mobility, and improve the thermal and oxidative stability of the resulting materials. nih.gov These characteristics are highly desirable for a range of optoelectronic applications.

Application in Organic Semiconductors

Fluorinated biphenyls are foundational components in the design of organic semiconductors. The strong electron-withdrawing nature of the fluorine atom can significantly alter the electronic characteristics of the π-conjugated biphenyl system. This modification is crucial for developing n-type organic semiconductors, which are essential for creating efficient organic electronic devices like complementary logic circuits. While direct studies on 1,1'-Biphenyl, 4'-chloro-2-fluoro- as a semiconductor are not extensively documented, the general class of fluorinated biphenyls is recognized for its potential in this field. The strategic placement of fluorine and chlorine atoms can influence molecular packing in the solid state, a critical factor for efficient charge transport.

Utility in Liquid Crystal Technology

The biphenyl moiety is a classic mesogen, a core structural unit in many liquid crystalline materials. researchgate.net The introduction of fluorine atoms into this scaffold is a widely used method to manipulate the dielectric anisotropy (Δε) of liquid crystals, a key parameter for display technologies. beilstein-journals.org

Fluorine substitution can lead to materials with either positive or negative dielectric anisotropy, depending on the position and number of fluorine atoms. beilstein-journals.org For instance, lateral fluorine substitution often induces a strong lateral dipole moment, which is a prerequisite for materials with negative dielectric anisotropy, a property sought after for technologies like in-plane switching (IPS) liquid crystal displays (LCDs). biointerfaceresearch.com Although the specific liquid crystalline properties of 1,1'-Biphenyl, 4'-chloro-2-fluoro- are not detailed in available research, its structure is analogous to fluorinated biphenyls used in the development of advanced liquid crystal mixtures. researchgate.net The synthesis of various fluorinated liquid crystals demonstrates the importance of the fluorobiphenyl unit in creating materials with specific and enhanced properties. researchgate.netbeilstein-journals.org

Potential in Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells

For organic solar cells (OSCs), fluorinated biphenyl compounds are considered for use due to their stability and electronic properties. nih.gov The efficiency and stability of OSCs are critically dependent on the morphology of the active layer, where liquid crystal-like ordering can be beneficial. mdpi.com Fluorinated materials can contribute to creating stable and efficient charge-transporting networks within the solar cell.

Role as Intermediates in Complex Organic Synthesis

The reactivity of the 1,1'-Biphenyl, 4'-chloro-2-fluoro- structure makes it a valuable building block for constructing more complex molecules. The different halogen atoms (chlorine and fluorine) and their positions on the biphenyl rings allow for selective chemical transformations, such as cross-coupling reactions, to introduce new functional groups.

Precursors for Advanced Pharmaceutical Research (Emphasis on Synthetic Utility)

Fluorinated biphenyls are important structural motifs in many pharmaceuticals. The introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability. The compound 4'-Chloro-2'-fluoroacetophenone, which shares a similar substitution pattern, is a known intermediate in the synthesis of anti-inflammatory and analgesic drugs. innospk.com This highlights the synthetic value of the chloro-fluorophenyl moiety in medicinal chemistry. Similarly, derivatives like 4-Chloro-2-fluoroaniline serve as versatile intermediates for a variety of pharmaceuticals. chemimpex.com Therefore, 1,1'-Biphenyl, 4'-chloro-2-fluoro- represents a key precursor for accessing novel, biologically active biphenyl-containing compounds through further functionalization.

Building Blocks for Agrochemical Research

In agrochemical research, halogenated biphenyls are critical intermediates. A prominent example is the fungicide Boscalid, which contains a chlorinated biphenyl structure. The synthesis of Boscalid relies on key intermediates like 4'-chloro-2-nitrobiphenyl (B3055000) and 4'-chloro-2-aminobiphenyl. researchgate.netgoogle.compatsnap.com These precursors are synthesized through methods like the Suzuki-Miyaura coupling reaction. researchgate.net

The structural similarity of 1,1'-Biphenyl, 4'-chloro-2-fluoro- to these agrochemical intermediates suggests its utility as a building block for developing new crop protection agents. The presence of a fluorine atom, a common feature in modern agrochemicals, could impart enhanced efficacy or a modified biological activity spectrum compared to non-fluorinated analogs. chemimpex.com The targeted synthesis of such fluorinated building blocks is a key strategy in the discovery of next-generation pesticides. researchgate.net

Synthesis of Polyaromatic Hydrocarbons with Tailored Properties

The compound 1,1'-Biphenyl, 4'-chloro-2-fluoro- is a key building block for constructing complex polyaromatic hydrocarbons (PAHs) with precisely controlled structures and properties. The presence of halogen atoms at specific positions on the biphenyl framework allows it to be a substrate in various palladium-catalyzed cross-coupling and annulation reactions, which are powerful methods for extending aromatic systems. beilstein-journals.orgrsc.orgresearchgate.net

Modern synthetic strategies, such as direct C-H bond activation and functionalization, have become essential tools for creating decorated and π-conjugated PAHs. nih.goveurekaselect.com Palladium-catalyzed intramolecular C-H arylation, for instance, can be employed to form new rings by connecting one of the phenyl rings to an adjacent aryl group. The 4'-chloro and 2-fluoro substituents on the biphenyl can influence the regioselectivity of these C-H activation steps and can be retained or replaced in the final PAH structure to fine-tune its electronic and physical properties.

Furthermore, methods like palladium-catalyzed [3+3] annulation allow for the assembly of PAHs from smaller aromatic fragments. rsc.orgresearchgate.net In such a reaction, a di-halogenated aromatic compound is coupled with a partner containing two boronic esters. The 4'-chloro-2-fluoro-1,1'-biphenyl could be derivatized to participate in these types of annulation reactions, leading to the formation of larger, more complex systems. For example, the chloro group can participate in Suzuki-Miyaura coupling reactions to introduce another aromatic ring system, which could then undergo intramolecular cyclization to build the extended polycyclic structure. nih.govgre.ac.uk The fluorine atom, being relatively inert in many coupling reactions, can be carried through the synthesis to be a feature of the final PAH, influencing its stability and optoelectronic characteristics. nih.gov

Sulfur-containing PAHs, another class of functional materials, can also be synthesized using palladium-catalyzed C-H bond arylations. nih.gov The synthetic routes often involve the coupling of a halogenated arene with a thiophene (B33073) derivative, followed by an intramolecular cyclization. The 4'-chloro-2-fluoro-1,1'-biphenyl could serve as the halogenated arene precursor in such a sequence, leading to the formation of novel fluorinated, chlorinated thia-arenes with specific electronic properties.

Design of Ligands for Catalytic Systems (e.g., Phosphine (B1218219) Ligands)

The biphenyl scaffold is a foundational element in the design of high-performance ligands, particularly phosphine ligands, which are crucial for a wide range of metal-catalyzed reactions. nih.govnih.gov The compound 1,1'-Biphenyl, 4'-chloro-2-fluoro- is an ideal starting material for creating a diverse library of substituted biphenyl ligands due to its reactive handles. nih.gov

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, is a key method for synthesizing ligands. wikipedia.orgorganic-chemistry.org The 4'-chloro group on the biphenyl is susceptible to this reaction, allowing for the introduction of various nitrogen-containing functional groups. tcichemicals.comamazonaws.com This transformation is fundamental for creating ligands that can, in turn, catalyze other important reactions. For example, coupling with a diarylphosphine-substituted amine would yield a phosphine ligand with a tailored electronic and steric profile.

The general synthetic utility of this approach is outlined in the table below, showing how different amines can be coupled with an aryl chloride.

Table 1: Buchwald-Hartwig Amination of Aryl Chlorides

| Aryl Halide | Amine | Catalyst/Ligand | Product |

|---|---|---|---|

| 4-Chlorotoluene | Morpholine | Pd(dba)₂ / XPhos | 4-(p-tolyl)morpholine |

| Aryl Chloride | Aniline | [Pd(cinnamyl)Cl]₂ / DavePhos | N-Aryl Aniline |

This table illustrates representative examples of the Buchwald-Hartwig amination reaction, a key step in ligand synthesis where a C-N bond is formed. The 4'-chloro position of 1,1'-Biphenyl, 4'-chloro-2-fluoro- can serve as the reaction site. tcichemicals.comamazonaws.comnih.gov

Furthermore, the Suzuki-Miyaura coupling reaction can be used to functionalize the 4'-chloro position. nih.gov By coupling with boronic acids or esters, a wide variety of substituents can be introduced, which can bear phosphine groups or other coordinating moieties. The 2-fluoro substituent can sterically influence the conformation around the biphenyl axis, which is critical for creating chiral ligands used in asymmetric catalysis. Highly fluorinated biphenyls have been synthesized using Suzuki-Miyaura coupling, demonstrating the feasibility of using fluorinated substrates in these reactions. acs.org

Strategies for Improving Metabolic Stability of Biphenyl Analogs through Rational Fluorine Placement

In drug discovery and development, achieving metabolic stability is a critical objective to ensure a drug has a suitable half-life and to avoid the formation of toxic metabolites. The introduction of fluorine into a drug candidate is a widely used and effective strategy to block metabolic oxidation. mdpi.comnih.govresearchgate.net The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP) family. nih.gov

Biphenyl moieties in drug molecules are often susceptible to hydroxylation by CYP enzymes, particularly at the para-position, which is an electron-rich site. This metabolic "soft spot" can lead to rapid clearance of the drug from the body. The strategic placement of a fluorine atom can block this metabolic pathway. mdpi.comresearchgate.net In the case of 1,1'-Biphenyl, 4'-chloro-2-fluoro-, the 2-fluoro substituent serves this purpose. By occupying a potential site of oxidation, it protects the molecule from metabolic attack. mdpi.com This can lead to a significant increase in the metabolic half-life of biphenyl-containing compounds.

The effectiveness of this strategy has been demonstrated in numerous studies. For instance, the introduction of fluorine at metabolically labile sites in various drugs has led to substantial improvements in their stability in the presence of human liver microsomes. nih.govnih.gov

Table 2: Effect of Fluorination on Metabolic Stability

| Compound | Fluorinated Analog | Improvement in Stability |

|---|---|---|

| Risperidone | 9-Fluororisperidone | 16-fold more stable |

| Celecoxib | 4'-Fluorocelecoxib | 4-fold more stable |

This table provides examples of how the introduction of fluorine can significantly enhance the metabolic stability of drug molecules by blocking sites of oxidation. mdpi.comnih.gov

Moreover, fluorination can influence the electronic properties of the molecule, potentially altering its interaction with target receptors or enzymes. nih.gov The electronegativity of fluorine can lower the pKa of nearby basic groups, which can affect a drug's absorption and distribution. nih.gov Therefore, the 2-fluoro group in 1,1'-Biphenyl, 4'-chloro-2-fluoro- not only serves as a metabolic blocker but also as a tool to fine-tune the physicochemical properties of its derivatives for optimal therapeutic effect. The inhibition of specific CYP isoforms by a drug candidate is another critical aspect to consider, as it can lead to drug-drug interactions. researchgate.netresearchgate.netyoutube.com While fluorination primarily aims to prevent metabolism of the drug itself, understanding its impact on the broader CYP system is essential.

Analytical Methodologies for Detection and Characterization in Research Matrices

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatography is the cornerstone of analytical procedures for "1,1'-Biphenyl, 4'-chloro-2-fluoro-", enabling its separation from starting materials, byproducts, and other impurities. The choice of technique is dictated by the specific analytical goal, whether it be purity determination, reaction progress monitoring, or trace-level detection.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like "1,1'-Biphenyl, 4'-chloro-2-fluoro-". It is particularly valuable for assessing the purity of synthesized batches and for monitoring the progress of chemical reactions in real-time.

A typical reversed-phase HPLC method, adapted from methodologies for structurally similar fluorinated biphenyls, can be employed. mdpi.com A C18 column is a common choice for the stationary phase due to its ability to separate compounds based on hydrophobicity. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, sometimes with additives like formic acid to improve peak shape. mdpi.com By observing the appearance of the product peak and the disappearance of starting material peaks, the reaction's progression can be effectively monitored. Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

A representative HPLC method for the analysis of "1,1'-Biphenyl, 4'-chloro-2-fluoro-" is detailed in the table below.

| Parameter | Condition |

| Stationary Phase | C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile and water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| This table presents a representative HPLC method based on analyses of similar compounds. |

Ultra-Performance Liquid Chromatography (UPLC) for Rapid and High-Resolution Analysis

For more demanding applications requiring higher throughput and greater resolution, Ultra-Performance Liquid Chromatography (UPLC) is the preferred method. UPLC utilizes columns with smaller particle sizes (typically sub-2 µm), which, when operated at higher pressures, provides significantly faster analysis times and improved separation efficiency compared to traditional HPLC.

The principles of separation in UPLC are similar to HPLC, but the instrumentation is designed to handle the higher backpressures. A UPLC method for "1,1'-Biphenyl, 4'-chloro-2-fluoro-" would offer reduced solvent consumption and quicker turnaround times for reaction monitoring and purity checks, which is particularly beneficial in high-throughput screening environments. A method adapted from the analysis of other biphenyl (B1667301) derivatives on a UPLC system could be utilized. ijrpc.com

Below is a table outlining a potential UPLC method for the rapid analysis of "1,1'-Biphenyl, 4'-chloro-2-fluoro-".

| Parameter | Condition |